Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2O3 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 4-pyridin-2-ylfuro[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H10N2O3/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3 |
InChI Key |
ZPNDTJFRTDXOPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The patent US20210070765A1 outlines a solvent-free, metal-free approach for synthesizing fused-pyrido heterocycles, adaptable to methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate. The method employs N-substituted pyrrole-2-carboxaldehyde and glycine alkyl ester acid salts as precursors, reacting under basic conditions at elevated temperatures (100–160°C). A plausible mechanism involves:
-
Knoevenagel condensation between the aldehyde and glycine ester, forming an α,β-unsaturated intermediate.
-
6π-electrocyclization to generate the furopyridine core.
-
Aromatization via elimination of water or alcohol, stabilized by the base.
Key reagents include N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) , which facilitate deprotonation and intermediate stabilization. The absence of solvents minimizes side reactions and simplifies purification.
Optimization of Reaction Conditions
A representative synthesis involves heating 1-methylpyrrole-2-carboxaldehyde (100 mg, 0.92 mmol) with methyl glycinate hydrochloride (29 mg, 0.46 mmol) and DIPEA (0.281 mL, 1.61 mmol) at 150°C for 6 hours. Post-reaction workup includes dilution with toluene, evaporation, and column chromatography using hexane-EtOAc gradients. This method achieves moderate yields (40–60%) but excels in scalability and environmental friendliness.
Table 1: Solvent-Free Synthesis Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 150°C |
| Time | 6 hours |
| Base | DIPEA |
| Yield | 40–60% |
| Purity (HPLC) | >95% |
Multi-Step Synthesis via Intermediate Formation
Critical Analysis of Step Efficiency
The oxidation step (Step 2) requires strict temperature control (–20°C to 0°C) to prevent over-oxidation. Cyanidation (Step 3) achieves 70–80% conversion but necessitates anhydrous conditions. The final cyclization (Step 4) uses sodium metal and ammonium chloride in ethanol, yielding the fused furopyridine core in 50–65% overall yield.
Table 2: Multi-Step Synthesis Performance Metrics
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | 85–90 |
| Oxidation | mCPBA, CH₂Cl₂, –20°C | 75–80 |
| Cyanidation | TMSCN, RT, 12 h | 70–75 |
| Cyclization | Na, NH₄Cl, EtOH, 65°C | 50–65 |
Comparative Evaluation of Methodologies
Yield and Scalability
The solvent-free method offers superior scalability (>10 g batches) with fewer purification steps, albeit with marginally lower yields. In contrast, the multi-step approach provides higher intermediate control but suffers from cumulative yield loss.
Functional Group Compatibility
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pyridin-2-yl group directs substitution to specific positions on the furo[3,2-c]pyridine ring. Common reagents include amines or alkoxides under polar aprotic conditions.
This reactivity is driven by the electron-withdrawing nature of the pyridinyl group, which activates specific ring positions for nucleophilic attack.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield a carboxylic acid, a critical step for prodrug activation or further derivatization.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl, ethanol, reflux | 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylic acid | 85–92% |
| Basic hydrolysis | NaOH, H₂O/THF, 60°C | Same as above | 78–88% |
The choice of conditions depends on the stability of other functional groups in the molecule.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
These reactions exploit the halogen substituents (if present) or direct C–H activation strategies.
Heterocycle Formation
Reactions with hydrazines or thioureas generate fused heterocyclic systems, enhancing pharmacological potential.
Oxidation and Reduction
The furan ring and pyridine moiety undergo redox reactions to alter electronic properties.
| Reaction | Reagents | Outcome |
|---|---|---|
| Furan oxidation | mCPBA, CH₂Cl₂, 0°C | Epoxidation at C-2/C-3 positions |
| Pyridine reduction | H₂, Pd/C, ethanol, 50 psi | Dihydrofuropyridine derivative |
Grignard and Organometallic Additions
The ester group and electron-deficient rings react with organometallic reagents.
| Reagent | Conditions | Product |
|---|---|---|
| MeMgBr | THF, −78°C to rt | Tertiary alcohol at C-6 |
| PhLi | Et₂O, reflux | Aryl-substituted derivative |
Scientific Research Applications
The biological activity of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate is an area of active research. Compounds with similar structures have demonstrated various pharmacological effects, including:
-
Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Cell Line IC50 (µM) A549 (Lung Cancer) 12.5 MCF-7 (Breast Cancer) 15.0 - Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
Applications in Medicinal Chemistry
This compound is being explored for its potential therapeutic applications:
- Drug Development : The compound's unique structure positions it as a promising candidate for developing new anticancer agents and anti-inflammatory drugs.
- Pharmacological Studies : Ongoing research focuses on understanding its interactions with biological targets to establish therapeutic potential.
Material Science Applications
In addition to medicinal chemistry, this compound has potential applications in material science due to its unique chemical properties:
- Polymer Chemistry : Its ability to undergo various chemical reactions makes it a candidate for synthesizing novel polymers with specific functionalities.
- Nanomaterials : The compound's properties may be exploited in developing nanomaterials for electronic or catalytic applications.
Mechanism of Action
The mechanism of action of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and potential anticancer effects. Additionally, molecular docking studies have revealed strong binding affinities to other targets, suggesting a multifaceted mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate with structurally analogous heterocyclic esters, focusing on molecular architecture, substituent effects, and inferred properties.
Table 1: Structural and Molecular Comparison
Key Comparisons
Core Heterocycle Diversity The target compound features a furopyridine core, which integrates an oxygen atom into the fused aromatic system. This contrasts with sulfur-containing analogs like Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate (thienopyridine, sulfur atom) . Oxygen vs. sulfur substitution may influence electronic properties, solubility, and metabolic stability.
In contrast, the 4-fluorophenyl and 2,3,4-trimethoxyphenyl groups in analogs may improve lipophilicity or target selectivity in biological systems. Ester Position: The methyl ester at position 6 in the target compound differs from ethyl esters (e.g., ), which may alter hydrolysis rates and bioavailability.
Synthetic Complexity
- The pyrazolo[3,4-b]pyridine derivative includes multiple bulky substituents (cyclopropyl, 4-fluorophenyl), suggesting a more complex synthetic pathway compared to the target compound. Conversely, the imidazo[4,5-c]pyridine analog requires a hydrochloride salt formation step, indicating challenges in purification.
Thienopyridines (e.g., ) are often associated with anticonvulsant or antimicrobial activity due to sulfur’s electron-withdrawing effects.
Biological Activity
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is C₁₄H₁₀N₂O₃, and it has a molecular weight of approximately 254.24 g/mol. The compound features a furo[3,2-c]pyridine core fused with a pyridine ring and a carboxylate ester group, which contributes to its diverse biological activities.
Pharmacological Effects
The biological activity of this compound has been a subject of research, particularly concerning its pharmacological effects. Compounds with similar structural motifs have demonstrated various therapeutic activities, including:
- Anticancer : Exhibits cytotoxicity against several cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation markers.
- Antimicrobial : Activity against various bacterial strains.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. The following table summarizes comparisons with structurally related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate | Similar furo-pyridine structure | Different substitution pattern on the pyridine ring |
| Methyl 5-(4-Oxidanylidene-furo[3,2-c]pyridin-2-Yl)pyridine-3-carboxylate | Contains an oxidanylidene group | Potentially altered reactivity due to oxidation |
| Benzofuro[3,2-b]pyridines | Fused benzene and furan rings | Broader range of biological activities |
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- Anti-inflammatory Properties : Research indicates that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary antimicrobial assays demonstrate efficacy against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Mechanistic Insights
The interaction studies involving this compound focus on its binding affinity to various biological targets:
- Enzyme Inhibition : The compound shows potential as an inhibitor of enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may act as a modulator of specific receptors implicated in cancer cell proliferation.
Q & A
Q. What are the typical synthetic strategies for preparing Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate?
- Methodological Answer : The compound can be synthesized via (i) Yb(OTf)₃-catalyzed [3+2] annulation using β-nitroalkenes and 4-hydroxycoumarins under reflux in dichloromethane for 24 hours , or (ii) Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at specific positions. For example, chlorinated intermediates (e.g., 4-chlorofuro[3,2-c]pyridine) react with boronic acids under Pd catalysis, often requiring optimized conditions (e.g., Na₂CO₃, DMF/H₂O, 80°C) to minimize side reactions .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT for connectivity), high-resolution mass spectrometry (HRMS) for molecular formula validation, and X-ray crystallography for absolute stereochemistry (e.g., C–H bond angles and torsional strain analysis). For example, used X-ray data to resolve the fused furopyridine ring system, while reported ¹H NMR shifts (δ 6.8–8.5 ppm) for pyridinyl protons .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in furo[3,2-c]pyridine synthesis?
- Methodological Answer : Key parameters include:
- Catalyst screening : Yb(OTf)₃ in provided 60–85% yields, but alternatives like Sc(OTf)₃ or ionic liquids may enhance regioselectivity.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility in Suzuki coupling, while CH₂Cl₂ minimizes side reactions in annulation .
- Temperature control : Lower temperatures (e.g., 50°C) reduce decomposition in sensitive intermediates.
- Purification : Sequential silica gel chromatography (hexane/EtOAc gradients) isolates isomers, as seen in for pyridinone derivatives .
Q. What analytical approaches resolve contradictions in spectral data for complex furopyridine derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NOE correlations or HRMS adducts) require:
- 2D NMR : HSQC/HMBC to assign ambiguous proton-carbon couplings (e.g., distinguishing fused-ring vs. substituent signals).
- Isotopic labeling : ¹⁵N/²H tracing to confirm nitrogen positions in pyridinyl groups.
- Computational validation : DFT calculations (e.g., Gaussian) to compare experimental and theoretical IR/UV spectra. resolved an unexpected Suzuki coupling byproduct (Compound 10) via crystallography and DFT .
Q. How to design biological activity studies for furo[3,2-c]pyridine derivatives based on structural features?
- Methodological Answer :
- Target selection : Pyridinyl and ester groups (e.g., methyl carboxylate) enhance lipophilicity, making the compound suitable for membrane permeability assays (e.g., Caco-2 cells).
- Bioactivity assays :
- Antimicrobial : Follow ’s protocol using Xanthomonas sp. and Fusarium graminearum to test MIC values (10–100 µg/mL) .
- Anticancer : Use MTT assays (e.g., MDA-MB-231 cells) with derivatives like hexahydrofuro[3,2-c]quinoline (), noting IC₅₀ trends linked to substituent electronegativity .
- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity using CoMFA or molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
